An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpicolinic acid hydrochloride, also known as 4-ethylpyridine-2-carboxylic acid hydrochloride, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development.[1] Its primary role is as a crucial starting material and key intermediate in the synthesis of semi-synthetic antibiotics, most notably the lincosamide antibiotic, Pirlimycin.[2][3] Pirlimycin is utilized in veterinary medicine to treat mastitis in cattle.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Ethylpicolinic acid hydrochloride, with a focus on experimental details and data relevant to researchers and drug development professionals.
Chemical and Physical Properties
4-Ethylpicolinic acid hydrochloride is a white to pale beige solid.[3] Its chemical structure consists of a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position, in the form of its hydrochloride salt.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 79415-18-2 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | |
| IUPAC Name | 4-ethylpyridine-2-carboxylic acid;hydrochloride | |
| Synonyms | 4-Ethyl-2-pyridinecarboxylic acid hydrochloride, 4-ethylpyridine-2-carboxylic acid,hydroc..., 2-Pyridinecarboxylic acid, 4-ethyl-, hydrochloride | [1] |
| Melting Point | 148-150 °C | [5] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly) | [5] |
| Storage Temperature | -20°C | [5] |
Synthesis of 4-Ethylpicolinic Acid Hydrochloride
The synthesis of 4-Ethylpicolinic acid hydrochloride is typically achieved through the oxidation of 4-ethylpyridine to form 4-ethylpicolinic acid, followed by conversion to its hydrochloride salt. Several oxidation methods have been reported for the conversion of alkylpyridines to pyridine carboxylic acids.
Experimental Protocol: Synthesis via Oxidation of 4-Ethylpyridine
This protocol is a representative method based on established oxidation procedures for alkylpyridines.
Materials:
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4-Ethylpyridine
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Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)
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Sulfuric Acid (H₂SO₄) (if using KMnO₄)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Water
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Dichloromethane
Procedure:
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Oxidation of 4-Ethylpyridine:
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Method A: Permanganate Oxidation: To a solution of 4-ethylpyridine in water, add a concentrated solution of potassium permanganate slowly while maintaining the temperature below 40°C. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.
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Method B: Nitric Acid Oxidation: In a high-pressure reactor, heat a mixture of 4-ethylpyridine and concentrated nitric acid at a temperature of 180-370°C and a pressure of 20-500 atm.[6] The reaction time can vary from a few seconds to 30 minutes.[6]
-
-
Work-up and Isolation of 4-Ethylpicolinic Acid:
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After oxidation, cool the reaction mixture and filter off the manganese dioxide (if using KMnO₄).
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Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.
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The crude 4-ethylpicolinic acid may precipitate. If not, concentrate the solution under reduced pressure.
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Extract the aqueous solution with a suitable organic solvent such as dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-ethylpicolinic acid.
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-
Formation of the Hydrochloride Salt:
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Dissolve the crude 4-ethylpicolinic acid in a minimal amount of a suitable solvent like ethanol.
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To this solution, add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until precipitation is complete.
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Collect the precipitated 4-Ethylpicolinic acid hydrochloride by filtration.
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Wash the solid with cold ethanol and dry under vacuum.
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Simplified pathway showing the role of 4-Ethylpicolinic acid derivatives in Pirlimycin synthesis.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that 4-Ethylpicolinic acid hydrochloride possesses significant intrinsic biological activity or is directly involved in specific signaling pathways. Its importance in the context of biological systems is primarily as a precursor for the synthesis of biologically active molecules like Pirlimycin. Pirlimycin and other lincosamide antibiotics exert their antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [2]
Conclusion
4-Ethylpicolinic acid hydrochloride is a valuable chemical intermediate with a well-defined role in the synthesis of the antibiotic Pirlimycin. While detailed experimental data on the compound itself is limited, its synthesis and application are understood within the broader context of medicinal chemistry. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key chemical properties and synthetic methodologies associated with this important building block. Further research into the direct biological effects of this and similar picolinic acid derivatives could potentially unveil new therapeutic applications.
References
- 1. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride | 79415-18-2 [chemicalbook.com]
- 4. Pirlimycin | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
